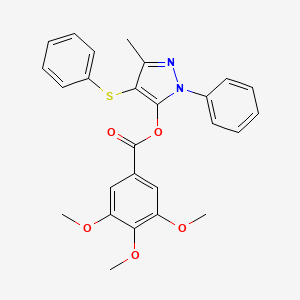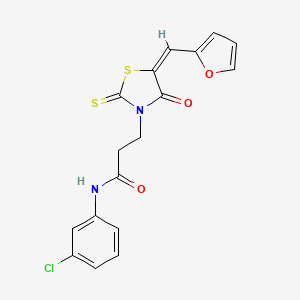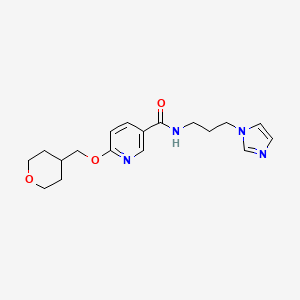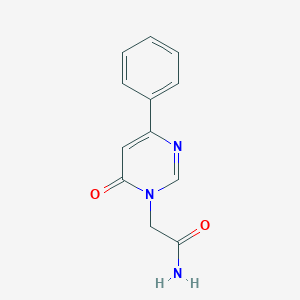
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is known for its anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammatory responses and is activated in response to pro-inflammatory stimuli. Inhibition of this pathway leads to a decrease in the production of pro-inflammatory cytokines and a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory properties, 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has also been found to exhibit anti-cancer activity. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This makes it a potential candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate in lab experiments is its high potency and specificity. It has been found to exhibit activity at low concentrations, making it a cost-effective option for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Another area of research is the identification of new therapeutic applications for this compound, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate involves the reaction between 3,4,5-trimethoxybenzoic acid and 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazole-5-carbaldehyde in the presence of a suitable catalyst such as triethylamine. The reaction takes place under reflux conditions in a solvent such as dichloromethane or chloroform.
Scientific Research Applications
3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-17-24(34-20-13-9-6-10-14-20)25(28(27-17)19-11-7-5-8-12-19)33-26(29)18-15-21(30-2)23(32-4)22(16-18)31-3/h5-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOSPLAUWLGNFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2906176.png)



![N-[3-(4-Fluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B2906183.png)

![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2906185.png)
![N-cyclohexyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2906186.png)
![1-(3-Methoxyphenyl)-4-{[2-methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}piperazine](/img/structure/B2906190.png)
![2-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2906191.png)
![N-[(1-Prop-2-enoylpiperidin-3-yl)methyl]benzamide](/img/structure/B2906193.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylpropanamide](/img/structure/B2906196.png)